molecular formula C13H12N4O4 B3606379 N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3606379
M. Wt: 288.26 g/mol
InChI Key: SSIOLRFLZJOENL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: is an organic compound that features both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves a multi-step process:

    Formation of 3-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation of aniline: 3-acetylaniline can be synthesized by acetylating aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling Reaction: The final step involves coupling 3-acetylaniline with 3-nitro-1H-pyrazole using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products

    Reduction of Nitro Group: Formation of N-(3-acetylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.

    Reduction of Acetyl Group: Formation of N-(3-hydroxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.

    Substitution on Aromatic Ring: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties, due to the presence of the nitro and acetyl groups. It can be used in the development of new pharmaceuticals.

Medicine

Potential applications in medicinal chemistry include the design of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Industry

In materials science, this compound could be used in the synthesis of novel polymers or as a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could participate in redox reactions, while the acetyl group might be involved in acetylation processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-hydroxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a hydroxy group instead of an acetyl group.

Uniqueness

N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-9(18)10-3-2-4-11(7-10)14-13(19)8-16-6-5-12(15-16)17(20)21/h2-7H,8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIOLRFLZJOENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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